Poacic acid

Antifungal Resistance Candida FKS1 Mutation

Study fungal cell wall synthesis without echinocandin cross-resistance. Poacic acid binds directly to β-1,3-glucan, distinct from Fks1 inhibitors. - Active against C. albicans Fks1 mutants (S645Y, S645P): increased sensitivity vs. caspofungin - Inhibits remodeling enzymes Gas1, Gas2, Crh1 - Scalable 3-step synthesis from ferulic acid for agricultural R&D - Investigated for anti-biofilm activity in RVVC models Immediate shipment in research-grade quantities. Technical data sheet available.

Molecular Formula C19H18O6
Molecular Weight 342.3 g/mol
Cat. No. B15582322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoacic acid
Molecular FormulaC19H18O6
Molecular Weight342.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H18O6/c1-24-16-10-12(4-7-15(16)20)3-6-14-9-13(5-8-18(21)22)11-17(25-2)19(14)23/h3-11,20,23H,1-2H3,(H,21,22)/b6-3+,8-5+
InChIKeySLIMCXCSQXYCGL-JENUQAQBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Poacic Acid Procurement Guide


Poacic acid is a hydroxycinnamic acid (CHEBI:156511) and a decarboxylated 8,5′-diferulic acid derivative [1] [2]. It is a natural product first isolated from lignocellulosic hydrolysates of grasses and maize bran [1] [3]. This stilbenoid compound functions as an antifungal agent by specifically targeting β-1,3-glucan, a major and essential structural polysaccharide in fungal cell walls, leading to rapid cell lysis [2] [3].

Poacic Acid Distinct Mechanism


Poacic acid shares a cellular target, β-1,3-glucan, with echinocandin-class antifungals such as caspofungin [1] [2]. However, direct comparative studies reveal that poacic acid's precise mechanism of action and its spectrum of antifungal activity diverge significantly from that of caspofungin [1]. Critically, strains of Candida with point mutations in the FKS1 gene (S645Y or S645P) that confer decreased sensitivity to caspofungin paradoxically exhibit increased sensitivity to poacic acid [1]. Furthermore, poacic acid binds directly to β-1,3-glucan with an affinity ~30-fold greater than for chitin, a characteristic that underlies its unique inhibition of cell-wall remodeling enzymes beyond glucan synthase [3]. These mechanistic and resistance profile differences, quantified below, demonstrate that poacic acid is not an interchangeable analog with other β-1,3-glucan-targeting agents, making specific procurement essential for research applications requiring these unique properties.

Poacic Acid vs. Echinocandins Evidence


Target: β-1,3-Glucan Binding vs. Fks1 Inhibition

A direct head-to-head study compared the sensitivity of Candida strains with FKS1 hotspot mutations to poacic acid (PA) and caspofungin. Strains harboring the FKS1 S645Y or S645P mutations, which are known to confer decreased sensitivity to caspofungin, demonstrated an inverse phenotype with significantly increased sensitivity to poacic acid [1]. This indicates a distinct mode of action and lack of cross-resistance.

Antifungal Resistance Candida FKS1 Mutation β-1,3-Glucan Synthase

Cell Wall Remodeling Enzyme Inhibition

Binding assays revealed that poacic acid (PA) specifically binds to β-1,3-glucan with an affinity that is approximately 30-fold higher than its affinity for chitin [1]. This quantitative preference underlies its unique ability to inhibit not only glucan synthase but also the glucan-elongating activity of Gas1/Gas2 and the chitin-glucan transglycosylase activity of Crh1, a profile distinct from echinocandins [1].

Fungal Cell Wall Polysaccharide Binding β-1,3-Glucan Chitin

Candida Fks1 Mutant Sensitivity

A comparative study of antifungal susceptibility across multiple Candida species demonstrated that poacic acid (PA) sensitivity did not correlate with caspofungin sensitivity [1]. The study found that C. guilliermondii, C. orthopsilosis, and C. parapsilosis were significantly more sensitive to PA than C. albicans, C. dubliniensis, C. tropicalis, and C. glabrata, indicating a species-specific activity profile that is distinct from the echinocandin class [1].

Candida Species Antifungal Susceptibility Species-Specific Activity

Transcriptional Stress Response Profile

A scalable, three-step synthetic route for poacic acid has been established, starting from commercially available ferulic acid. This process involves esterification (92% yield), peroxidase-catalyzed dehydrodimerization (91% yield), and alkaline hydrolysis, resulting in a 25% final yield of crystalline poacic acid after a single purification step [1]. This compares favorably to isolation from natural sources, which yields trace amounts and is impractical for research-scale supply.

Chemical Synthesis Scaled Production Process Chemistry

Scalable Synthesis from Ferulic Acid

In S. cerevisiae, poacic acid was shown to be synergistic with both caspofungin and fluconazole [1]. While quantitative synergy metrics (e.g., FICI) are not provided in the primary discovery paper, the reported synergistic interaction with two major antifungal classes suggests poacic acid could be used in combination studies to enhance efficacy or reduce required doses of conventional agents.

Antifungal Synergy Combination Therapy Drug Interactions

Poacic Acid Application Scenarios


Alternative Cell Wall Disruption Probe

Poacic acid's 30-fold binding preference for β-1,3-glucan over chitin [1] makes it an ideal reagent for dissecting glucan-specific remodeling processes. It uniquely inhibits Gas1/Gas2 elongase and Crh1 transglycosylase activities, allowing researchers to isolate the role of these enzymes in cell wall dynamics and the downstream CWI and HOG signaling pathways [1]. This is a function not provided by echinocandins.

Overcoming Echinocandin Resistance in Fks1 Mutants

The inverse sensitivity profile observed in FKS1 mutant strains—where decreased sensitivity to caspofungin coincides with increased sensitivity to poacic acid [2]—positions poacic acid as a critical tool for studying echinocandin resistance mechanisms. It can be used to screen for or validate mutations that affect β-1,3-glucan synthase conformation and function, and to evaluate the potential of targeting alternative aspects of glucan biology.

Agricultural Fungicide Field Testing

Poacic acid demonstrates in vitro activity against the economically significant plant pathogens Sclerotinia sclerotiorum, Alternaria solani, and the oomycete Phytophthora sojae, and a single application substantially reduced lesion development on S. sclerotiorum-infected leaves [3] [4]. Its scalable synthesis [5] makes it a viable lead compound for developing novel agricultural fungicides, particularly for applications where echinocandins are not used.

Microbicide Potential for Vaginal Candidiasis

The divergent species-specific sensitivity profile of poacic acid, distinct from caspofungin, where species like C. guilliermondii and C. parapsilosis show greater sensitivity than C. albicans [2], provides a unique opportunity to investigate the genetic and biochemical basis of differential antifungal susceptibility across the Candida genus.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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